
2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile
Overview
Description
2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile is a useful research compound. Its molecular formula is C15H10F3N and its molecular weight is 261.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile plays a critical role as a key intermediate in the synthesis of various compounds. For instance, its scalable synthesis is crucial in producing selective androgen receptor modulators, demonstrating its importance in medicinal chemistry (Boros, Kaldor, & Turnbull, 2011). Additionally, it's utilized in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, which contributes to the development of new molecules with potential therapeutic applications (Sukach et al., 2015).
Application in Material Science
This compound also finds applications in material science. For example, it's used in the preparation of biphenyl-4-carbonitrile, which is significant in the production of advanced materials and chemicals (Yong-jia, 2009). Moreover, studies on liquid crystalline mixtures involving derivatives of biphenyl-4-carbonitrile enhance understanding of molecular polarizability and phase transitions, crucial for developing new liquid crystal technologies (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Contributions to Organic Chemistry
In organic chemistry, derivatives of this compound are investigated for their potential as insecticides and acaricides, offering alternatives to existing pest control methods (Liu et al., 2012). Furthermore, its derivatives have been explored as corrosion inhibitors for metals, demonstrating the versatility of this compound in industrial applications (Verma et al., 2015).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
Similar compounds are known to interact with their targets, causing changes in the target’s function . The specific changes depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models , suggesting potential therapeutic benefits for hyperlipidemia.
Biochemical Analysis
Biochemical Properties
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can affect gene expression and cellular metabolism. It has also been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For example, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of certain enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. These factors play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRUIEVESWEEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


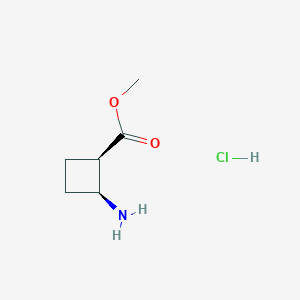
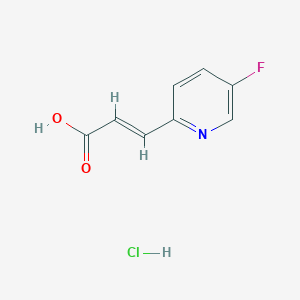
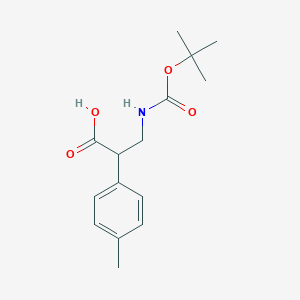
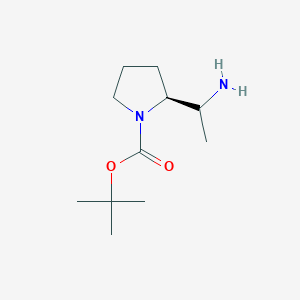
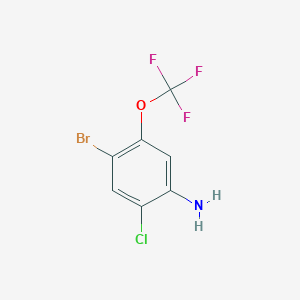

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)
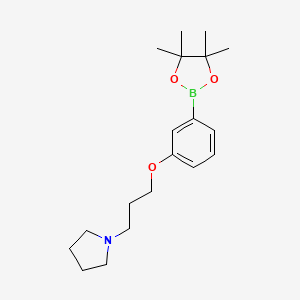
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)


